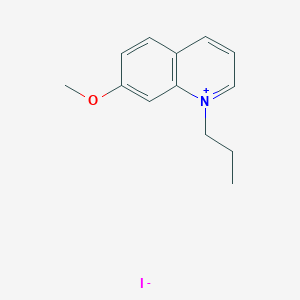
7-Methoxy-1-propylquinolin-1-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methoxy-1-propylquinolin-1-ium iodide: is a quaternary ammonium salt derived from quinoline This compound is characterized by the presence of a methoxy group at the 7th position and a propyl group at the 1st position of the quinoline ring, with an iodide ion as the counterion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of 7-Methoxy-1-propylquinolin-1-ium iodide typically involves the following steps:
Starting Material: The synthesis begins with 7-methoxyquinoline.
Alkylation: The 7-methoxyquinoline is reacted with 1-bromopropane in the presence of a base such as potassium carbonate to introduce the propyl group at the nitrogen atom, forming 7-methoxy-1-propylquinoline.
Quaternization: The 7-methoxy-1-propylquinoline is then treated with methyl iodide to form the quaternary ammonium salt, this compound.
Industrial Production Methods:
In an industrial setting, the synthesis of this compound would follow similar steps but on a larger scale. The reaction conditions would be optimized for yield and purity, and the processes would be carried out in large reactors with appropriate safety measures.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the quinoline ring, potentially leading to the formation of dihydroquinoline derivatives.
Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide, to form different quaternary ammonium salts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium chloride or sodium bromide are used in substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Different quaternary ammonium salts depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
Catalysis: Quaternary ammonium salts are often used as phase-transfer catalysts in organic synthesis.
Materials Science: These compounds can be used in the synthesis of ionic liquids and other advanced materials.
Biology and Medicine:
Antimicrobial Agents: Quaternary ammonium salts are known for their antimicrobial properties and are used in disinfectants and antiseptics.
Drug Development: The compound can be studied for its potential as a drug candidate, particularly in targeting specific biological pathways.
Industry:
Surfactants: Quaternary ammonium salts are used as surfactants in various industrial applications, including detergents and fabric softeners.
Electrochemistry: These compounds are used in the development of electrolytes for batteries and other electrochemical devices.
Mécanisme D'action
The mechanism of action of 7-Methoxy-1-propylquinolin-1-ium iodide involves its interaction with biological membranes. The quaternary ammonium group can disrupt the lipid bilayer of cell membranes, leading to cell lysis. This property is particularly useful in its antimicrobial activity. Additionally, the compound can interact with specific molecular targets, such as enzymes or receptors, depending on its structural features.
Comparaison Avec Des Composés Similaires
7-Methoxyquinoline: The parent compound without the propyl group.
1-Propylquinolin-1-ium iodide: Similar structure but without the methoxy group.
Other Quaternary Ammonium Salts: Compounds like benzalkonium chloride and cetyltrimethylammonium bromide.
Uniqueness:
7-Methoxy-1-propylquinolin-1-ium iodide is unique due to the presence of both the methoxy and propyl groups, which can influence its chemical reactivity and biological activity. The combination of these groups can enhance its solubility, stability, and interaction with biological targets compared to similar compounds.
Propriétés
Numéro CAS |
112434-98-7 |
|---|---|
Formule moléculaire |
C13H16INO |
Poids moléculaire |
329.18 g/mol |
Nom IUPAC |
7-methoxy-1-propylquinolin-1-ium;iodide |
InChI |
InChI=1S/C13H16NO.HI/c1-3-8-14-9-4-5-11-6-7-12(15-2)10-13(11)14;/h4-7,9-10H,3,8H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
KXDYMRSZZMRAHR-UHFFFAOYSA-M |
SMILES canonique |
CCC[N+]1=CC=CC2=C1C=C(C=C2)OC.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(Butan-2-yl)(ethyl)amino]phenol](/img/structure/B14304651.png)
![2-{(E)-[(Thiophen-2-yl)methylidene]amino}benzene-1-sulfonic acid](/img/structure/B14304663.png)

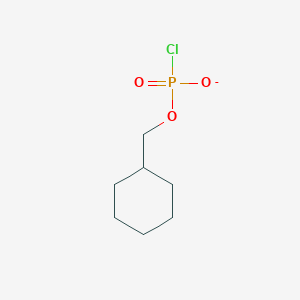
![4-{[tert-Butyl(dimethyl)silyl]oxy}-3-hydroxycyclopent-2-en-1-one](/img/structure/B14304669.png)
![1-[2-(Hydroxymethyl)phenyl]-9H-fluorene-2,9-diol](/img/structure/B14304670.png)

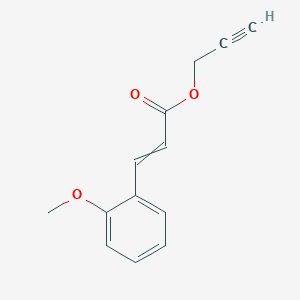
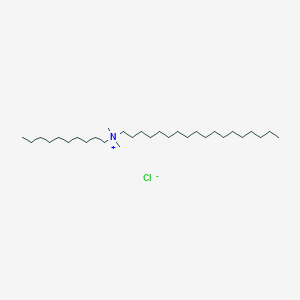
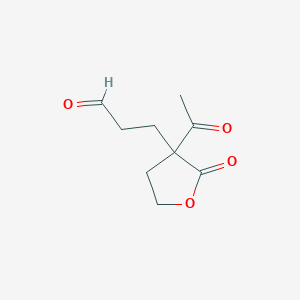
![N-Methyl-N-[3-(piperidin-3-yl)propyl]acetamide](/img/structure/B14304691.png)
![N-[2,4,5-Trihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide](/img/structure/B14304698.png)


